molecular formula C12H18O3 B1345717 Methyl 3-hydroxyadamantane-1-carboxylate CAS No. 68435-07-4

Methyl 3-hydroxyadamantane-1-carboxylate

Cat. No. B1345717
CAS RN: 68435-07-4
M. Wt: 210.27 g/mol
InChI Key: BEBYNYCNFDDIFE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyadamantane-1-carboxylate is a chemical compound with the CAS Number: 68435-07-4 . It has a molecular weight of 210.27 and is also known as rimantadine, a synthetic antiviral drug that belongs to the family of adamantanes.


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 17 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 tertiary alcohol(s) .


Physical And Chemical Properties Analysis

Methyl 3-hydroxyadamantane-1-carboxylate is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Synthesis of Functional Adamantane Derivatives

“Methyl 3-hydroxyadamantane-1-carboxylate” can be used as a starting material for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization .

Production of Monomers

This compound can be used in the production of monomers . These monomers can then be used to create polymers with unique properties .

Creation of Thermally Stable Fuels and Oils

“Methyl 3-hydroxyadamantane-1-carboxylate” can be used in the creation of thermally stable and high-energy fuels and oils . This is due to the unique properties of adamantane derivatives .

Development of Bioactive Compounds

This compound can be used in the development of bioactive compounds . These compounds can have various applications in the field of medicinal chemistry .

Production of Pharmaceuticals

“Methyl 3-hydroxyadamantane-1-carboxylate” can be used in the production of pharmaceuticals . The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for this application .

Creation of Diamond-like Bulky Polymers (Diamondoids)

This compound can be used in the creation of diamond-like bulky polymers, also known as diamondoids . These materials have unique properties and can be used for both scientific and practical purposes .

Catalyst Development

“Methyl 3-hydroxyadamantane-1-carboxylate” can be used in the development of catalysts . The unique properties of adamantane derivatives make them suitable for this application .

Nanomaterials Production

This compound can be used in the production of nanomaterials . The unique properties of adamantane derivatives make them suitable for this application .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H317 (May cause an allergic skin reaction) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-hydroxyadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYNYCNFDDIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988052
Record name Methyl 3-hydroxyadamantane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68435-07-4
Record name Tricyclo(3.3.1.13,7)decane-3-ol-1-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068435074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyadamantane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyadamantane-1-carboxylic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 10 mmole of 1-carboxy-3-adamantanol obtained by the method of Example 2 was dissolved in 10 ml of DMF. To the mixture, 15 mmole of tionyl chloride was added dropwise over 30 minutes while heating the mixture to the reflux temperature so as to begin to reflux at about the time the addition is finished. After refluxing for 2 hours, the mixture was cooled. To the mixture, 20 mmole of triethylamine was added and 11 mmole of methanol was added dropwise over 30 minutes while keeping the temperature of the solution at 10° C. or below, and the mixture was stirred for another 2 hours. As a result, the conversion of 1-carboxy-3-adamantanol was 99%, and 1-methoxycarbonyl-3-adamantanol (yield 95%) was formed.
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
11 mmol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The oxidization in an oxygen atmosphere was conducted in the same manner as in Preparation Example 1 except that 1-methoxycarbonyladamantane was used instead of the adamantane, and, as a result, a 1-methoxycarbonyl-3-hydroxyadamantane (yield: 42%) and a 1-methoxycarbonyl-3,5-hydroxyadamantane (yield : 33%) were obtained with a conversion of 91%.
[Compound]
Name
1-methoxycarbonyl-3,5-hydroxyadamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

10 mmol of the 1-carboxy-3-adamantanol produced by the method of Preparation Example 5 under a nitrogen atmosphere was dissolved in 10 ml of DMF, and 15 mmol of thionyl chloride was dropped into the solution for 30 minutes. The temperature was elevated so that the solution starts its reflux at the end of dropping. After two hours of reflux, the reactant mixture was cooled, added 20 mmol of triethylamine, the temperature of the mixture was maintained at 10° C. or below, and 11 mmol of methanol was added dropwise for 30 minutes and stirred for 2 hours. And, at the result, the 1-carboxy-3-adamantanol was converted into a 1-methoxycarbonyl-3-adamantanol (yield: 95%) with a conversion of 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
11 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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